molecular formula C17H16N4O5S B11558227 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11558227
M. Wt: 388.4 g/mol
InChI Key: DHNIDDAVEWFDNF-LDADJPATSA-N
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Description

N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of nitrophenyl groups and a sulfanylacetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 3-nitroacetophenone with 4-nitrobenzyl mercaptan in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where nitro groups are converted to amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl groups may interact with cellular proteins and enzymes, leading to various biological effects. The sulfanylacetohydrazide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H16N4O5S/c1-12(14-3-2-4-16(9-14)21(25)26)18-19-17(22)11-27-10-13-5-7-15(8-6-13)20(23)24/h2-9H,10-11H2,1H3,(H,19,22)/b18-12+

InChI Key

DHNIDDAVEWFDNF-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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